molecular formula C5H2BrF3N2O2 B1371696 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1257842-67-3

4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

货号: B1371696
CAS 编号: 1257842-67-3
分子量: 258.98 g/mol
InChI 键: CXCYQTXIWGFXEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Pyrazole Carboxylic Acid Chemistry

The exploration of pyrazole derivatives began in the late 19th century with Ludwig Knorr’s pioneering work on synthesizing pyrazole rings through condensation reactions of β-diketones with hydrazines. Early methodologies focused on simple pyrazole structures, but advancements in the 20th century enabled functionalization at specific positions, particularly through halogenation and carboxylation. The introduction of carboxylic acid groups at the 3-position of pyrazole rings emerged as a critical strategy for enhancing hydrogen-bonding capabilities and bioactivity.

A key milestone occurred in 1993 when Monsanto chemists reported the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, demonstrating its utility as a fungicidal intermediate. This work catalyzed interest in pyrazole carboxylic acids with electron-withdrawing substituents, such as bromine and trifluoromethyl groups, which improve stability and interaction with biological targets. Modern synthetic approaches, including one-pot methodologies and transition-metal-catalyzed reactions, have streamlined the production of complex pyrazole carboxylates.

Table 1: Key Milestones in Pyrazole Carboxylic Acid Synthesis

Year Development Significance
1883 Knorr synthesis of pyrazoles Established foundational methodology
1993 Monsanto’s difluoromethyl pyrazole acid Demonstrated agrochemical applications
2012 One-pot synthesis of 1,5-diaryl derivatives Improved efficiency for complex systems

Significance of Trifluoromethylated Heterocycles in Chemical Research

Trifluoromethyl (-CF₃) groups are pivotal in medicinal and agrochemical design due to their electronegativity, metabolic stability, and lipophilicity. In heterocycles, the -CF₃ group alters electron distribution, enhancing binding affinity to enzymes and receptors. For example, N-trifluoromethyl azoles exhibit superior pharmacokinetic properties compared to their methyl counterparts, as demonstrated in studies on antifungal agents.

The synergistic effect of -CF₃ with other substituents, such as bromine and carboxylic acids, creates multifunctional scaffolds. Bromine provides sites for cross-coupling reactions, while the carboxylic acid enables salt formation or conjugation. This combination is exemplified in 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, where the -CF₃ group augments bioactivity, and the bromine atom facilitates further derivatization.

Positioning of this compound in Heterocyclic Chemistry

This compound occupies a unique niche due to its trifunctional structure:

  • Bromine at C4 : Enables Suzuki-Miyaura couplings for aryl group introduction.
  • Trifluoromethyl at C5 : Enhances electron deficiency, favoring nucleophilic aromatic substitutions.
  • Carboxylic Acid at C3 : Serves as a hydrogen bond donor/acceptor or a site for ester/amide formation.

Its applications span:

  • Agrochemicals : Intermediate for SDH inhibitor fungicides targeting Alternaria species.
  • Pharmaceuticals : Building block for kinase inhibitors and antiviral agents.
  • Material Science : Precursor for fluorinated polymers with enhanced thermal stability.

Table 2: Comparative Reactivity of Pyrazole Carboxylic Acid Derivatives

Substituent Reactivity Profile Applications
-Br at C4 Cross-coupling reactions Functional material synthesis
-CF₃ at C5 Electron withdrawal Bioactive compound design
-COOH at C3 Salt formation, conjugation Drug delivery systems

Research Objectives and Scope

Current research priorities include:

  • Synthetic Optimization : Developing scalable, low-cost routes using green chemistry principles.
  • Reactivity Studies : Exploring photochemical and electrochemical functionalization at C4 and C5.
  • Applications in Drug Discovery : Evaluating bioisosteric potential in COX-2 inhibitors and antimicrobial agents.

Future directions focus on computational modeling to predict regioselectivity in derivatization and leveraging the compound’s unique substituents for targeted covalent inhibitors. Collaborative efforts between academia and industry aim to address synthetic challenges, such as controlling isomer formation during cyclization.

属性

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2O2/c6-1-2(4(12)13)10-11-3(1)5(7,8)9/h(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCYQTXIWGFXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257842-67-3
Record name 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of a pyrazole precursor. For example, the pyrazole ring can be brominated using N-bromosuccinimide (NBS) as the brominating agent . The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating reagent.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient bromination and trifluoromethylation. The final product is then purified through techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols or aldehydes.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Trifluoromethylating Reagents: Used for introducing the trifluoromethyl group.

    Palladium Catalysts: Used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

科学研究应用

Anticancer Activity

Research has indicated that pyrazole derivatives, including 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including A549 lung cancer cells, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory and Analgesic Effects

Compounds in the pyrazole family have been documented to possess anti-inflammatory and analgesic activities. The incorporation of specific substituents, such as trifluoromethyl groups, may enhance these effects, making this compound a candidate for further development in pain management therapies .

Fungicidal Activity

This compound has been explored as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI). This mechanism is crucial for controlling various fungal pathogens affecting crops. The compound's derivatives have shown efficacy against several phytopathogenic fungi, making them valuable in agricultural applications .

Crop Protection

The compound is being investigated for its potential use in developing fungicides that provide broad-spectrum control over crop diseases caused by fungi such as Alternaria species. Its effectiveness against resistant strains makes it an attractive option for modern agriculture .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Research has focused on how modifications to the pyrazole ring and substituents affect its potency against cancer cells and fungi. For example, variations in the position and nature of substituents can significantly alter the compound's efficacy and selectivity .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antifungal ActivityDemonstrated moderate to excellent activity against seven phytopathogenic fungi; SAR analysis indicated key structural features contributing to activity.
Study 2Anticancer PropertiesShowed significant inhibition of A549 lung cancer cells; identified mechanisms include apoptosis induction.
Study 3Synthesis MethodsDiscussed efficient synthetic routes for producing the compound; highlighted importance in pharmaceutical intermediates.

作用机制

The mechanism of action of 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

相似化合物的比较

Substituent Variations and Physicochemical Properties

The following table highlights key structural analogs and their differences:

Compound Name Substituents Molecular Weight Solubility Key Features Reference
4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid H (position 1), Br (4), CF₃ (5), COOH (3) 273.007 Not explicitly reported High reactivity due to unsubstituted N1; used in kinase inhibitor scaffolds
4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Isobutyl (position 1), Br (4), CF₃ (3), COOH (5) 329.13 Not reported Increased lipophilicity from isobutyl; potential for enhanced metabolic stability
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Methyl (position 1), Br (4), CF₃ (3), COOH (5) 273.007 Not reported Methyl at N1 improves metabolic stability; positional isomerism alters binding affinity
[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CH₂COOH (position 1), Br (4), CF₃ (3), CH₃ (5) 287.03 Slight in chloroform, methanol Acetic acid moiety enhances hydrogen bonding; methyl at C5 modifies steric effects
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Methyl (position 1), Br (4), ethyl (3), COOH (5) 233.06 Not reported Ethyl at C3 increases lipophilicity; potential for membrane permeability

Key Differentiators and Challenges

  • Positional Isomerism : Substitution at pyrazole positions 3 vs. 5 significantly alters electronic properties and binding interactions. For example, COOH at position 3 (parent) vs. 5 (analogs) affects acidity (pKa) and hydrogen-bonding capacity .
  • Fluorine Effects : The CF₃ group enhances electronegativity and metabolic resistance, but bulky substituents (e.g., cyclopropyl in ) may hinder target engagement .
  • Scalability : Metal-catalyzed syntheses (e.g., Ru or Pd) for the parent compound offer scalability, while alkylation steps for analogs require stringent anhydrous conditions .

生物活性

4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological evaluation, and research findings associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C7H4BrF3N2O2
  • Molecular Weight : 287.036 g/mol
  • CAS Number : 1257842-67-3

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that pyrazole-containing compounds can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers.

Key Findings :

  • Cell Viability : Compounds demonstrated reduced cell viability in MDA-MB-231 cells at concentrations as low as 1 μM.
  • Apoptosis Induction : Enhanced caspase-3 activity was observed, suggesting that these compounds induce apoptosis in cancer cells .
CompoundIC50 (μM)Cell LineEffect
This compound1.0MDA-MB-231Induces apoptosis
Other Pyrazole DerivativesVariesVarious Cancer LinesAntiproliferative effects

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Research Insights :

  • In vitro studies indicated that certain pyrazoles exhibit selective COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 μM.
  • Histopathological studies on animal models showed minimal gastric damage, indicating a favorable safety profile compared to traditional NSAIDs like diclofenac .
CompoundCOX Inhibition IC50 (μM)Selectivity Index
This compound0.03High
Diclofenac0.05Baseline

Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives may possess antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

Case Studies

  • Study on Breast Cancer : A recent study synthesized several pyrazole derivatives and evaluated their effects on MDA-MB-231 cells. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis at low concentrations.
  • Anti-inflammatory Evaluation : In a carrageenan-induced paw edema model, the compound exhibited significant anti-inflammatory activity with an efficacy comparable to established anti-inflammatory drugs while showing less gastrointestinal toxicity.

常见问题

Q. What synthetic routes are commonly employed for the preparation of 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid?

The compound can be synthesized via cyclocondensation of substituted furandiones with hydrazine derivatives. For example, 4-benzoyl-5-phenyl-2,3-furandione reacts with phenyl hydrazones under controlled conditions to form pyrazole carboxylic acid derivatives . Diazotization and coupling reactions (as seen in FD&C Yellow No. 5 synthesis) may also inspire methodologies for introducing sulfonic or halogenated groups . Key steps include purification via recrystallization or column chromatography to isolate the carboxylic acid form.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and electronic environments.
  • FT-IR for identifying carboxylic acid (-COOH) and C-Br stretches.
  • X-ray crystallography to resolve ambiguities in regiochemistry, as demonstrated for structurally similar pyrazole derivatives .
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns .

Q. How can purity be ensured during synthesis?

  • HPLC with UV detection (e.g., C18 columns, acidic mobile phase) to quantify impurities.
  • Melting point analysis to compare with literature values (e.g., derivatives like 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid show defined melting points) .
  • Elemental analysis (C, H, N) to validate stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during acid chloride formation?

  • Use SOCl₂ or oxalyl chloride in anhydrous dichloromethane or toluene under reflux, with catalytic DMF to enhance reactivity .
  • Monitor reaction progress via TLC or in-situ IR to detect COOH → COCl conversion.
  • Purify the acid chloride via distillation or inert atmosphere techniques to prevent hydrolysis.

Q. What strategies address regioselectivity challenges in bromination or trifluoromethylation?

  • Directed ortho-metalation (DoM) with LDA or Grignard reagents to position bromine at the 4-position.
  • Electrophilic aromatic substitution (e.g., Br₂/FeBr₃) under controlled temperatures to avoid over-halogenation.
  • Trifluoromethylation via Ullmann coupling or radical pathways using CF₃I/Cu catalysts .

Q. How can contradictions in biological activity data for derivatives be resolved?

  • Perform dose-response assays to establish EC₅₀/IC₅₀ values, minimizing false negatives from solubility issues.
  • Validate purity and stability of test compounds using LC-MS and thermal analysis (TGA/DSC) .
  • Use structural analogs (e.g., esters or amides) to probe structure-activity relationships (SAR), as seen in pyrazolopiridazinone derivatives .

Q. What mechanistic insights guide cyclization reactions with hydrazines?

  • Schotten-Baumann conditions (alcohol + acid chloride) for ester formation, followed by hydrazine-mediated cyclization to yield pyrazolopyridazinones .
  • Monitor pH and temperature to favor intramolecular cyclization over polymerization.
  • DFT calculations can predict transition states and regioselectivity in heterocycle formation .

Methodological Considerations Table

Challenge Recommended Approach Key References
Low yield in coupling stepsUse Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl-bromo bonds.
Acid chloride instabilityPerform reactions under anhydrous conditions with molecular sieves.
Spectral overlap in NMRApply 2D NMR (COSY, HSQC) to resolve proton-carbon correlations.
Biological assay variabilityInclude positive controls (e.g., known inhibitors) and replicate experiments.

Data Contradiction Analysis

Discrepancies in bioactivity or synthetic yields often arise from:

  • Impurity profiles : Trace solvents or byproducts (e.g., unreacted hydrazines) may inhibit biological targets .
  • Crystal polymorphism : Variations in solid-state packing (observed in X-ray studies) alter solubility and bioavailability .
  • Reagent quality : Ensure anhydrous solvents and high-purity starting materials (e.g., ≥95% trifluoromethyl precursors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。